2-(1,2-Diethoxyethyl)furan
Description
2-(1,2-Diethoxyethyl)furan is a furanic compound characterized by a furan ring substituted with a diethoxyethyl group. It has been identified as a volatile constituent in tequila and cooked agave juice, contributing to the aroma profile of these products . Structurally, the compound combines a furan core with ether and ethyl functional groups, which influence its stability and volatility.
Properties
CAS No. |
14133-54-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1,2-diethoxyethyl)furan |
InChI |
InChI=1S/C10H16O3/c1-3-11-8-10(12-4-2)9-6-5-7-13-9/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
YQYPBVVXPDWKMV-UHFFFAOYSA-N |
SMILES |
CCOCC(C1=CC=CO1)OCC |
Canonical SMILES |
CCOCC(C1=CC=CO1)OCC |
Synonyms |
2-(1,2-Diethoxyethyl)furan |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Furanic Compounds
The following table and analysis highlight key distinctions between 2-(1,2-Diethoxyethyl)furan and related furan derivatives in terms of structure, occurrence, and applications:
Table 1: Comparative Analysis of Furanic Compounds
Structural and Functional Differences
- This compound vs. Furfural/HMF : Unlike furfural and HMF, which possess aldehyde groups, this compound features ether linkages and ethyl substituents. This structural difference reduces its reactivity in oxidation or polymerization reactions, limiting its utility in bioplastic production compared to HMF . However, its ether groups enhance volatility, making it a key aroma contributor in beverages .
- Comparison with Benzofuran : Benzofuran’s fused aromatic system increases electron density, improving ligand properties for metal ions and acid resistance . In contrast, this compound’s aliphatic side chain prioritizes hydrophobicity and volatility.
- Dihydronaphthofurans : These synthetic derivatives (e.g., compound 5d in ) exhibit complex fused-ring systems with sulfone and methyl groups, enabling diverse pharmacological interactions. Their melting points (e.g., 140–142°C for 5d ) and NMR profiles differ significantly from this compound, which lacks such structural complexity .
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